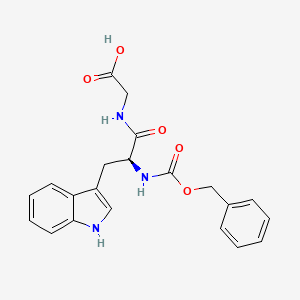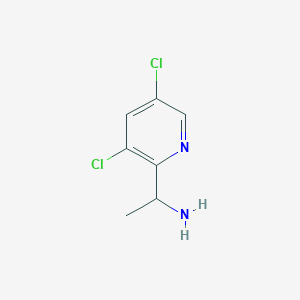![molecular formula C6H6N4O B12975183 [1,2,4]Triazolo[4,3-a]pyrazin-3-ylmethanol](/img/structure/B12975183.png)
[1,2,4]Triazolo[4,3-a]pyrazin-3-ylmethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1,2,4]Triazolo[4,3-a]pyrazin-3-ylmethanol is a nitrogen-containing heterocyclic compound. It is part of a broader class of triazolopyrazine derivatives, which are known for their diverse biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [1,2,4]triazolo[4,3-a]pyrazin-3-ylmethanol typically involves the cyclization of pyrazine derivatives. One common method includes the oxidative cyclization of 1-(pyrazin-2-yl)guanidine derivatives. This process is carried out under mild conditions, often using oxidizing agents like hydrogen peroxide or iodine in the presence of a base . Another approach involves the reaction of 2-hydrazinylpyrazine with various electrophiles, followed by cyclization to form the triazolopyrazine core .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the industrial synthesis more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions
[1,2,4]Triazolo[4,3-a]pyrazin-3-ylmethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated pyrazine derivatives in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various substituted triazolopyrazine derivatives, which can exhibit different biological activities depending on the nature of the substituents introduced .
Wissenschaftliche Forschungsanwendungen
[1,2,4]Triazolo[4,3-a]pyrazin-3-ylmethanol has several scientific research applications:
Medicinal Chemistry: It is studied as a potential inhibitor of kinases such as c-Met and VEGFR-2, which are involved in cancer cell proliferation and angiogenesis.
Antibacterial Agents: Some derivatives have shown promising antibacterial activity against Gram-positive and Gram-negative bacteria.
Biological Studies: The compound is used in studies related to cell cycle regulation and apoptosis in cancer cells.
Material Science:
Wirkmechanismus
The mechanism of action of [1,2,4]triazolo[4,3-a]pyrazin-3-ylmethanol involves the inhibition of specific kinases. For instance, it inhibits c-Met and VEGFR-2 kinases by binding to their active sites, thereby blocking their activity. This inhibition leads to the suppression of downstream signaling pathways involved in cell proliferation, migration, and survival . Molecular docking studies have shown that the compound can form stable interactions with these kinases, which is crucial for its inhibitory activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyrazin-3-ylmethanol: This compound shares a similar core structure but differs in the saturation of the pyrazine ring.
3-(1H-1,2,4-Triazol-1-yl)propan-1-ol: Another triazole derivative with different substituents on the triazole ring.
Imidazo[1,2-a]pyrimidine: A structurally related compound with a different heterocyclic system.
Uniqueness
This compound is unique due to its specific inhibitory activity against c-Met and VEGFR-2 kinases, which are critical targets in cancer therapy. Its ability to form stable interactions with these kinases and its relatively low toxicity make it a promising candidate for further development in medicinal chemistry .
Eigenschaften
Molekularformel |
C6H6N4O |
|---|---|
Molekulargewicht |
150.14 g/mol |
IUPAC-Name |
[1,2,4]triazolo[4,3-a]pyrazin-3-ylmethanol |
InChI |
InChI=1S/C6H6N4O/c11-4-6-9-8-5-3-7-1-2-10(5)6/h1-3,11H,4H2 |
InChI-Schlüssel |
TXFXMDYUEOOFPI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN2C(=NN=C2CO)C=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


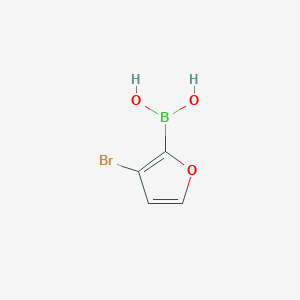

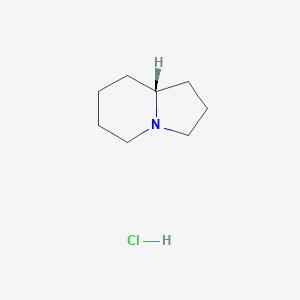

![Ethyl 8-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B12975122.png)



![tert-Butyl 8-oxo-1-azaspiro[5.5]undecane-1-carboxylate](/img/structure/B12975136.png)
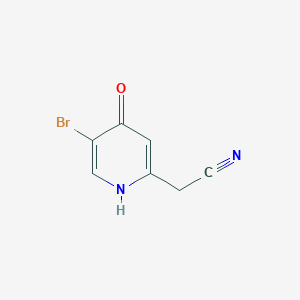
![4,6-Dichlorothiazolo[5,4-c]pyridine](/img/structure/B12975152.png)
